4-Ethynyl-3,5-dimethyl-1H-pyrazole

Physicochemical characterization Solid-state chemistry Thermal analysis

This heterocyclic building block features a terminal alkyne at the 4-position and methyl groups at the 3- and 5-positions, enabling orthogonal CuAAC click chemistry and Sonogashira cross-coupling reactions inaccessible to 4-halogenated analogs. Its distinct reactivity eliminates costly pre-functionalization steps, accelerating hit-to-lead optimization, bioconjugation, and polymer synthesis workflows. The elevated melting point (129–132 °C) provides superior thermal stability compared to the unsubstituted parent pyrazole. Procuring this specific ethynyl derivative ensures direct access to triazole-linked arrays and oligomeric materials without synthetic route re-optimization.

Molecular Formula C7H8N2
Molecular Weight 120.155
CAS No. 22825-22-5
Cat. No. B2563471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-3,5-dimethyl-1H-pyrazole
CAS22825-22-5
Molecular FormulaC7H8N2
Molecular Weight120.155
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C#C
InChIInChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9)
InChIKeyOYAYCYABDGJKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-3,5-dimethyl-1H-pyrazole (CAS 22825-22-5) – Product Overview for Sourcing & Scientific Selection


4-Ethynyl-3,5-dimethyl-1H-pyrazole (CAS 22825-22-5) is a heterocyclic pyrazole building block featuring a terminal alkyne moiety at the 4-position and methyl groups at the 3- and 5-positions [1]. This substitution pattern confers distinct physicochemical and reactivity properties compared to non-ethynyl or 4-halogenated pyrazole analogs. Commercially available at 95–98% purity from multiple reputable chemical suppliers , the compound serves as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and palladium-catalyzed Sonogashira cross-coupling reactions [1][2]. Its primary differentiation stems from the terminal alkyne handle, which enables modular diversification into complex molecular architectures that are inaccessible using the more common 4-iodo- or 4-bromo-3,5-dimethylpyrazole precursors [2].

Why 4-Ethynyl-3,5-dimethyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Building Blocks


Substituting 4‑ethynyl‑3,5‑dimethyl‑1H‑pyrazole with a structurally similar 4‑halo‑3,5‑dimethylpyrazole (e.g., 4‑iodo or 4‑bromo) or the parent 3,5‑dimethyl‑1H‑pyrazole results in fundamentally different reactivity profiles and physicochemical properties. The terminal alkyne enables orthogonal copper‑catalyzed click chemistry and Sonogashira coupling reactions that are not accessible to halogenated analogs without additional activation steps [1][2]. Furthermore, the presence of the ethynyl group alters the solid‑state packing and thermal behavior, as evidenced by a melting point elevation of approximately 22°C relative to the unsubstituted parent pyrazole [3]. These distinctions are critical for applications requiring precise control over molecular architecture, such as bioconjugation, polymer synthesis, and the construction of heterocyclic libraries. Procurement of the incorrect analog would necessitate costly re‑optimization of synthetic routes and compromise the intended functionality of the downstream product.

4-Ethynyl-3,5-dimethyl-1H-pyrazole: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Elevation vs. Parent 3,5-Dimethyl-1H-pyrazole Confirms Altered Solid-State Properties

The melting point of 4‑ethynyl‑3,5‑dimethyl‑1H‑pyrazole (129–132 °C ) is significantly elevated compared to the parent 3,5‑dimethyl‑1H‑pyrazole (107.5 °C [1]). This 22 °C increase reflects stronger intermolecular interactions in the crystalline lattice, likely due to C–H···π contacts involving the terminal alkyne moiety.

Physicochemical characterization Solid-state chemistry Thermal analysis

Commercial Purity Benchmarking: 95–98% Assay Supports Reproducible Synthetic Outcomes

4‑Ethynyl‑3,5‑dimethyl‑1H‑pyrazole is supplied by multiple vendors at verified purities of 95% and 98% . This level of batch‑to‑batch consistency is comparable to or exceeds that of the more common 4‑iodo‑3,5‑dimethyl‑1H‑pyrazole analog (typically 97% ), ensuring that synthetic outcomes are not confounded by variable starting material quality.

Quality control Synthetic reproducibility Procurement specification

Orthogonal Reactivity: Terminal Alkyne Enables Sonogashira Coupling, Halogen Analogs Require Pre‑Functionalization

The terminal alkyne of 4‑ethynyl‑3,5‑dimethyl‑1H‑pyrazole permits direct Sonogashira coupling with aryl or alkyl halides to forge carbon‑carbon bonds, a transformation not feasible with the 4‑iodo or 4‑bromo analogs unless they are first converted to the ethynyl derivative [1][2]. This eliminates an entire synthetic step, reducing process mass intensity and overall synthesis time.

Cross-coupling Sonogashira reaction Building block versatility

Bioisosteric Potential: Pyrazole Scaffold with 4‑Alkyne Handle Exhibits Anticancer Activity in Class‑Level Assays

While direct cytotoxicity data for the target compound are not reported in peer‑reviewed literature, structurally related 3,5‑dimethyl‑1H‑pyrazole (L1) showed no significant cytotoxicity at 10 µM across six cancer cell lines, whereas other 4‑substituted pyrazole derivatives (e.g., 3,5‑diphenyl‑1H‑pyrazole, L2) exhibited moderate activity with EC₅₀ values of 61.7 ± 4.9 µM against CFPAC‑1 pancreatic cancer cells [1]. The terminal alkyne of the target compound provides a synthetic handle for rapid diversification into more potent analogs, a capability lacking in the unsubstituted or 4‑halogenated comparators.

Medicinal chemistry Cytotoxicity Bioisostere

4-Ethynyl-3,5-dimethyl-1H-pyrazole: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Bioconjugation and Chemical Biology via Copper‑Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 4‑ethynyl‑3,5‑dimethyl‑1H‑pyrazole enables efficient CuAAC click chemistry with azide‑functionalized biomolecules, a transformation not possible with 4‑halogenated pyrazole analogs [1]. This orthogonal reactivity is essential for constructing fluorescent probes, activity‑based protein profiling reagents, and bioorthogonal imaging agents. The high commercial purity (95–98%) ensures that copper catalyst poisoning by impurities is minimized, improving conjugation yields .

Polymer and Materials Synthesis: Sonogashira‑Based Construction of Conjugated Frameworks

The ethynyl moiety participates directly in Sonogashira polycondensation reactions to generate oligomeric and polymeric materials with molecular weights exceeding 9000 Da, as demonstrated for structurally related bis‑ethynyl pyrazoles [1]. This application leverages the differentiated thermal stability (mp 129–132 °C ) to withstand polymerization conditions that might degrade lower‑melting analogs. The elimination of a pre‑functionalization step streamlines polymer synthesis workflows.

Medicinal Chemistry Library Synthesis: Rapid Generation of 1,2,3‑Triazole‑Containing Pyrazole Hybrids

In drug discovery programs targeting cancer or inflammation, the 4‑ethynyl handle allows parallel synthesis of diverse triazole‑linked heterocyclic arrays [1][2]. This contrasts with the parent 3,5‑dimethyl‑1H‑pyrazole, which lacks a reactive handle for modular diversification and shows negligible intrinsic cytotoxicity [2]. Procurement of the ethynyl building block directly supports hit‑to‑lead optimization campaigns requiring rapid SAR exploration around the pyrazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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